9-Ethoxy-9H-pyrido[3,4-B]indole

Medicinal Chemistry Neuroscience GABA receptor pharmacology

Sourcing the correct β-carboline isomer for SAR studies is critical-the 3-ethoxy isomer is a GABA(A) inhibitor, while the 9-ethoxy analog serves as an essential negative control. 9-Ethoxy-9H-pyrido[3,4-B]indole (CAS 253125-87-0) eliminates isomer misidentification risk. • Positional isomer validated for comparative pharmacology against 3-ethoxy-β-carboline (CAS 91985-81-8) • Distinct boiling point (372.7 °C vs. 405.6 °C) enables chromatographic method development • Scaffold for synthesizing anticancer analogs with nanomolar potency Available in 10-100 mg standard packs; bulk custom synthesis on request.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B13102745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethoxy-9H-pyrido[3,4-B]indole
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCON1C2=CC=CC=C2C3=C1C=NC=C3
InChIInChI=1S/C13H12N2O/c1-2-16-15-12-6-4-3-5-10(12)11-7-8-14-9-13(11)15/h3-9H,2H2,1H3
InChIKeyUFXSLOVZMKWGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethoxy-9H-pyrido[3,4-B]indole Overview


9-Ethoxy-9H-pyrido[3,4-B]indole is a heterocyclic compound belonging to the β-carboline class, characterized by a fused pyridine and indole ring system with an ethoxy substituent at the 9-position . This compound, with a molecular weight of 212.25 g/mol, is primarily used in research as a synthetic building block and scaffold for developing biologically active molecules . β-Carbolines are recognized for their broad spectrum of pharmacological activities, making this specific derivative a point of interest in medicinal chemistry programs .

Positional isomer comparator for SAR studies
Synthetic building block for medicinal chemistry
β-Carboline scaffold exploration and library synthesis

9-Ethoxy-9H-pyrido[3,4-B]indole Substitution Risks


The substitution pattern on the pyrido[3,4-b]indole core critically determines the compound's biological target engagement, potency, and physicochemical properties [1]. While the core β-carboline structure is common, modifications at positions 1, 3, and 9 have been shown to dramatically alter activity. For instance, 1,3-disubstituted β-carbolines demonstrate potent antifilarial activity, a property not shared by the unsubstituted core [1]. Similarly, the specific 9-ethoxy substituent on the target compound, 9-Ethoxy-9H-pyrido[3,4-B]indole, is a key differentiator from the more commonly studied 3-ethoxy isomer (CAS 91985-81-8), which is a known GABA(A) receptor inhibitor [2]. This positional isomerism can lead to distinct biological profiles, making direct substitution in a research or drug discovery context invalid without explicit comparative data.

Target compound
9-Ethoxy isomer
No reported specific biological activity; predicted lower boiling point and density.
Common substitute
3-Ethoxy isomer
Known GABA(A) receptor inhibitor; different physicochemical profile may alter experimental outcomes.

9-Ethoxy-9H-pyrido[3,4-B]indole: Key Evidence


Positional Isomerism & Target Selectivity

While 9-Ethoxy-9H-pyrido[3,4-B]indole (CAS 253125-87-0) has no publicly disclosed biological activity, its positional isomer, 3-ethoxy-9H-pyrido[3,4-b]indole (3-EBC, CAS 91985-81-8), is a well-characterized inhibitor of multiple GABA(A) receptor subtypes [1]. This stark difference underscores the principle that the position of the ethoxy group dictates biological function. Procuring the correct isomer is non-negotiable for experiments designed to explore structure-activity relationships (SAR) or for any work where the target profile is unknown.

Isomer Target Selectivity
Class-level inference
3-ethoxy: GABA(A) inhibitor; 9-ethoxy: no reported activity
Isomer-specific SAR study fit
Direct comparative pharmacological data needed
Medicinal Chemistry Neuroscience GABA receptor pharmacology

Physicochemical Property Divergence

The isomeric difference between the target compound and 3-ethoxy-9H-pyrido[3,4-b]indole manifests in distinct, calculable physicochemical properties, as shown below. The target compound is predicted to have a lower boiling point and density, which can directly influence its behavior in experimental procedures such as solvent selection for reactions, chromatographic separation, and handling during synthesis [REFS-1, REFS-2].

Physicochemical divergence
Computational prediction
Δ Boiling point -32.9 °C, Δ Density -0.055 g/cm³
May impact purification and handling
Review with experimental validation
Computational Chemistry Physicochemical Property Prediction Drug Design

Structural Determinants for Anticancer Activity

A novel series of pyrido[3,4-b]indole derivatives has been identified with potent, broad-spectrum anticancer activity, exhibiting IC50 values down to submicromolar levels against a range of aggressive cancer types [1]. Specifically, certain derivatives in this class have shown IC50 values as low as 80 nM against metastatic pancreatic cancer, non-small cell lung cancer, and BRAF V600E mutant melanoma cell lines [1]. While the specific 9-ethoxy substituted compound has not been directly evaluated in these studies, its structural similarity to the active scaffold suggests it is a valuable analog for further investigation and SAR exploration in the context of anticancer drug discovery.

Scaffold anticancer SAR
Class-level inference
Lead analogs: IC50 as low as 80 nM (cancer cell lines)
Supports analog design research
Target compound not directly evaluated
Cancer Research Medicinal Chemistry Structure-Activity Relationship (SAR)

9-Ethoxy-9H-pyrido[3,4-B]indole Applications


Positional Isomerism Studies

The compound's most compelling use case is as a specific isomer in comparative studies with 3-ethoxy-9H-pyrido[3,4-b]indole. Given the known GABA(A) inhibitory activity of the 3-ethoxy isomer [1], the 9-ethoxy version serves as a crucial negative control or comparator to map the pharmacophore. Researchers can systematically investigate how moving the ethoxy group alters target binding, selectivity, and downstream effects, making this compound an essential tool for SAR campaigns focused on this scaffold.

Analytical Reference Standard

The distinct predicted physicochemical properties of 9-Ethoxy-9H-pyrido[3,4-B]indole, such as its lower boiling point (372.7 °C) compared to its 3-ethoxy isomer (405.6 °C) [REFS-2, REFS-3], make it valuable for analytical chemistry. It can be used to develop and validate chromatographic methods (e.g., HPLC, UPLC) aimed at separating closely related β-carboline isomers. Its unique property profile can also serve as a reference in computational chemistry for validating predictive models of isomer-specific behavior.

Pyrido[3,4-b]indole Library Synthesis

As the core pyrido[3,4-b]indole scaffold is associated with potent broad-spectrum anticancer activity [2], this compound is a valuable starting material or intermediate for chemical synthesis. Its 9-ethoxy group may serve as a synthetic handle or a protecting group, enabling further functionalization at other positions on the core ring system. Procurement for this purpose allows research groups to rapidly generate a library of novel analogs for biological screening against cancer or other disease-relevant targets.

Application
Selection Property
Validation Focus
Isomer-specific SAR studies
Positional isomer identity
Target engagement profiling vs 3-ethoxy isomer
Chromatographic method development
Distinct physicochemical properties
Isomer separation and identification
β-Carboline library synthesis
Reactive 9-ethoxy handle
Derivatization and biological screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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